molecular formula C7H4INO B1586889 3-Iodophenyl isocyanate CAS No. 23138-56-9

3-Iodophenyl isocyanate

Cat. No. B1586889
CAS RN: 23138-56-9
M. Wt: 245.02 g/mol
InChI Key: LZSQANBVKPXBLO-UHFFFAOYSA-N
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Description

3-Iodophenyl isocyanate, also known as 1-iodo-3-isocyanatobenzene, is a mono-iodo derivatization reagent . It has a linear formula of IC6H4NCO .


Molecular Structure Analysis

The molecular structure of 3-Iodophenyl isocyanate is represented by the linear formula IC6H4NCO . It has a molecular weight of 245.02 .


Chemical Reactions Analysis

3-Iodophenyl isocyanate has been used as a derivatization reagent in the quantification of residual phenylhydrazine in antipyrine by LC-ICP-MS (liquid chromatography-inductively coupled plasma-mass spectroscopy) .


Physical And Chemical Properties Analysis

3-Iodophenyl isocyanate has a density of 1.86 g/mL at 25 °C, a boiling point of 55 °C/0.2 mmHg, and a refractive index n20/D of 1.632 . It has 2 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

3-Iodophenyl Isocyanate in Scientific Research

Derivatization Reagent in LC-ICP-MS: 3-Iodophenyl isocyanate is used as a derivatization reagent in liquid chromatography-inductively coupled plasma-mass spectroscopy (LC-ICP-MS). This application is particularly useful for the quantification of residual phenylhydrazine in antipyrine, enhancing the detection sensitivity of the analysis .

Proteomics Research: It is also mentioned as a product for proteomics research applications, indicating its use in the study of proteomes and their functions .

Safety and Hazards

When handling 3-Iodophenyl isocyanate, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Use only under a chemical fume hood. Do not breathe mist/vapors/spray. Do not ingest. If swallowed then seek immediate medical assistance .

properties

IUPAC Name

1-iodo-3-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO/c8-6-2-1-3-7(4-6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSQANBVKPXBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403726
Record name 3-Iodophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodophenyl isocyanate

CAS RN

23138-56-9
Record name 3-Iodophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-3-isocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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